molecular formula C21H24N4O3S2 B2549625 2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 1031976-82-5

2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

カタログ番号: B2549625
CAS番号: 1031976-82-5
分子量: 444.57
InChIキー: WQWRCIRKXAEXEY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

The compound 2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone features a benzo[e][1,2,4]thiadiazine-1,1-dioxide core linked via a thioether bridge to a 4-phenylpiperazinyl ethanone moiety. The ethyl substituent on the thiadiazine ring and the phenylpiperazine group may influence its physicochemical and biological behavior, warranting comparison with structurally similar compounds.

特性

IUPAC Name

2-[(4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S2/c1-2-25-18-10-6-7-11-19(18)30(27,28)22-21(25)29-16-20(26)24-14-12-23(13-15-24)17-8-4-3-5-9-17/h3-11H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWRCIRKXAEXEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a member of the benzo[e][1,2,4]thiadiazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H21N3O4S2C_{19}H_{21}N_{3}O_{4}S_{2}, with a molecular weight of 419.5 g/mol. The structural features include:

  • Thiadiazine core : Imparts unique reactivity and biological interactions.
  • Acetamide group : Enhances solubility and interaction with biological targets.
PropertyValue
Molecular FormulaC₁₉H₂₁N₃O₄S₂
Molecular Weight419.5 g/mol
StructureChemical Structure

Research indicates that the compound may exhibit significant biological activity through various mechanisms:

  • Enzyme Inhibition : The structure suggests potential interactions with specific enzymes, leading to inhibition that could be beneficial in treating diseases where enzyme overactivity is a concern.
  • Receptor Modulation : The presence of the phenylpiperazine moiety suggests possible interactions with neurotransmitter receptors, which could influence neurological pathways.

Antimicrobial Properties

Studies have shown that derivatives of benzo[e][1,2,4]thiadiazine compounds possess antimicrobial properties. For instance, compounds similar to 2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone have demonstrated effectiveness against various bacterial strains.

Anticancer Activity

Research into similar thiadiazine derivatives has indicated potential anticancer properties. These compounds may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival.

Study 1: Enzyme Interaction Analysis

A study focused on the interaction of 2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone with specific enzymes revealed that the compound acts as a competitive inhibitor for certain kinases involved in cancer progression. This finding suggests a promising pathway for drug development targeting malignancies.

Study 2: Neuropharmacological Effects

Another investigation assessed the neuropharmacological effects of this compound in animal models. Results indicated that it could enhance serotonin receptor activity, potentially offering therapeutic benefits for mood disorders.

類似化合物との比較

Key Findings and Implications

Structural Diversity :

  • The target compound’s benzo[e]thiadiazine core distinguishes it from thiazinane (e.g., 35) or pyrimidine-based analogs (e.g., 5c).
  • The 4-ethyl group may enhance metabolic stability compared to halogenated or methoxy-substituted analogs .

Synthetic Feasibility: Piperazinyl ethanones are generally synthesized via nucleophilic substitutions (e.g., with α-halogenated ketones), offering high yields .

Pharmacological Potential: The phenylpiperazine moiety is a common feature in kinase inhibitors (e.g., VEGFR-II in ), suggesting the target compound may share similar targets .

Contradictions/Gaps: No direct data on the target compound’s bioactivity or synthesis limits actionable comparisons. Varied melting points (123–167°C in analogs) suggest structural modifications significantly impact crystallinity .

Q & A

Q. What are the recommended synthetic routes for 2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from benzo[e][1,2,4]thiadiazine-1,1-dioxide derivatives and functionalized piperazine intermediates. Key steps include:
  • Thioether formation : Reacting a thiol-containing benzo[e][1,2,4]thiadiazine intermediate with a bromo- or chloro-acetylpiperazine derivative under basic conditions (e.g., K₂CO₃ in DMF or ethanol).
  • Oxidation control : Ensuring complete sulfone formation (1,1-dioxide) via oxidation with H₂O₂ or m-CPBA at controlled temperatures to avoid over-oxidation .
    Optimization strategies :
  • Use polar aprotic solvents (e.g., DMF) for improved solubility of intermediates.
  • Catalytic agents like triethylamine can enhance reaction rates for thioether coupling .
  • Monitor purity via TLC or HPLC at each step to isolate intermediates, minimizing side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

  • Methodological Answer :
  • ¹H/¹³C NMR :
  • Benzo[e][1,2,4]thiadiazine ring : Aromatic protons appear as doublets or multiplets between δ 7.2–8.5 ppm. The 1,1-dioxide group deshields adjacent protons, shifting signals downfield .
  • Piperazine moiety : Protons on the piperazine ring resonate as broad singlets (δ 2.5–3.5 ppm) due to restricted rotation.
  • IR Spectroscopy :
  • Strong absorption bands at ~1150 cm⁻¹ (S=O stretching) and ~1250 cm⁻¹ (C=S) confirm the sulfone and thioether groups .
  • Mass Spectrometry (EI/ESI) :
  • Look for molecular ion peaks matching the exact mass (C₂₁H₂₂N₄O₃S₂: [M+H]⁺ ≈ 455.1). Fragmentation patterns include loss of SO₂ (64 Da) and cleavage of the piperazine-ethanone bond .

Q. What in vitro assays are suitable for initial pharmacological evaluation of this compound, considering its structural analogs?

  • Methodological Answer :
  • Receptor binding assays : Screen for affinity toward serotonin (5-HT) or dopamine receptors due to the 4-phenylpiperazine moiety, which is common in CNS-targeting ligands .
  • Enzyme inhibition studies : Test inhibition of phosphodiesterases (PDEs) or kinases, as thiadiazine derivatives often modulate these targets .
  • Cytotoxicity profiling : Use MTT assays on human cell lines (e.g., HEK-293, HepG2) to establish baseline safety.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the compound’s structure?

  • Methodological Answer :
  • Refinement tools : Use SHELXL for small-molecule refinement, leveraging its robust handling of disordered atoms and twinned crystals. Adjust weighting schemes and restraints for non-hydrogen atoms to improve R-factors .
  • Validation metrics : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check for Hirshfeld surface analysis to validate intermolecular interactions .
  • Case example : If sulfone oxygen positions conflict, perform DFT geometry optimization (B3LYP/6-31G*) and compare theoretical/experimental bond lengths (e.g., S–O: ~1.43 Å) .

Q. What computational methods are recommended for analyzing electronic properties and reactivity of this compound?

  • Methodological Answer :
  • DFT calculations :
  • Optimize geometry using B3LYP/6-311+G(d,p) to predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. This reveals nucleophilic/electrophilic sites (e.g., sulfur atoms in thiadiazine) .
  • Calculate Fukui indices to assess susceptibility to electrophilic attacks at the thioether linkage.
  • Molecular docking :
  • Use AutoDock Vina to model interactions with 5-HT₁A receptors, focusing on hydrogen bonding with the piperazine nitrogen and π-π stacking of the benzothiadiazine ring .

Q. How can researchers address discrepancies between theoretical and experimental data in structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Data reconciliation workflow :

Synthetic validation : Resynthesize derivatives with modified substituents (e.g., replacing ethyl with methyl on the thiadiazine) to test computational predictions .

Statistical modeling : Apply multivariate regression (e.g., CoMFA/CoMSIA) to correlate calculated descriptors (logP, polar surface area) with biological activity.

Crystallographic alignment : Overlay experimental crystal structures with DFT-optimized geometries to identify conformational outliers .

  • Example : If a derivative’s predicted IC₅₀ (e.g., for PDE4B inhibition) deviates from assay results, re-examine protonation states in docking simulations or solvation effects in DFT.

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